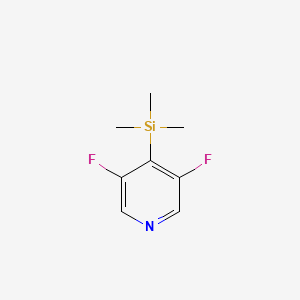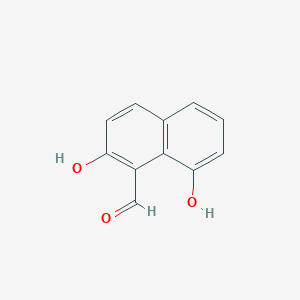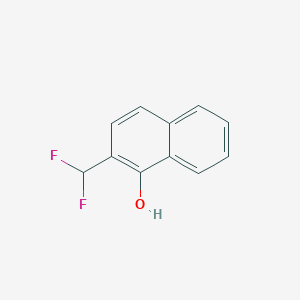
3,5-Difluoro-4-(trimethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-(trimethylsilyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in organic compounds often imparts unique chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of pentafluoropyridine with trimethylsilyl chloride under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods
Industrial production methods for 3,5-Difluoro-4-(trimethylsilyl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3,5-Difluoro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Cross-Coupling: Biaryl compounds.
科学研究应用
3,5-Difluoro-4-(trimethylsilyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
作用机制
The mechanism of action of 3,5-Difluoro-4-(trimethylsilyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trimethylsilyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 2,6-Difluoro-3-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Fluoro-4-(difluoromethyl)pyridine
Uniqueness
3,5-Difluoro-4-(trimethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a trimethylsilyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C8H11F2NSi |
|---|---|
分子量 |
187.26 g/mol |
IUPAC 名称 |
(3,5-difluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |
InChI 键 |
AXNHACKEUUNOMC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=NC=C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)


![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)

![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)





![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
